molecular formula C25H30N4O3 B2602058 3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one CAS No. 2411277-04-6

3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one

Cat. No.: B2602058
CAS No.: 2411277-04-6
M. Wt: 434.54
InChI Key: PSGIPTZYNYCFDV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic rings, piperazine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the piperazine moiety: This step involves the reaction of the oxadiazole intermediate with a piperazine derivative, often under nucleophilic substitution conditions.

    Final coupling: The last step involves coupling the piperazine-oxadiazole intermediate with the 3,5-dimethylphenyl group, possibly through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the propanone chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one
  • 3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one
  • 3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]methyl}piperazin-1-yl)propan-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-18-14-19(2)16-20(15-18)4-9-24(30)29-12-10-28(11-13-29)17-23-26-25(27-32-23)21-5-7-22(31-3)8-6-21/h5-8,14-16H,4,9-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGIPTZYNYCFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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